Orobanchol

説明

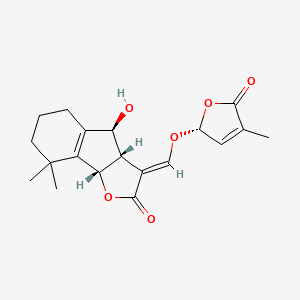

Structure

3D Structure

特性

分子式 |

C19H22O6 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC名 |

(3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m1/s1 |

InChIキー |

CDBBMEYPRMUMTR-RZXXLYMMSA-N |

異性体SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@@H](C4=C([C@H]3OC2=O)C(CCC4)(C)C)O |

正規SMILES |

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |

同義語 |

2'-epi-orobanchol orobanchol |

製品の起源 |

United States |

Foundational & Exploratory

Orobanchol: A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orobanchol, a canonical strigolactone, has emerged as a pivotal molecule in plant biology and agricultural science. Initially identified as a germination stimulant for the parasitic weed Orobanche minor, its multifaceted roles in plant development, symbiotic relationships, and as a target for agricultural innovation have since been unveiled. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the decade-long journey to elucidate its true stereochemical structure. It further outlines the intricate biosynthetic pathways, summarizes key quantitative data on its biological activity, and presents detailed experimental protocols for its isolation, analysis, and functional characterization. Finally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this significant phytohormone.

Discovery and Historical Perspective

The story of this compound is one of scientific persistence, marked by initial discovery, structural ambiguity, and eventual definitive elucidation.

Initial Isolation and Unresolved Structure

This compound was first isolated in 1998 from the root exudates of red clover (Trifolium pratense) as a potent germination stimulant for the parasitic plant Orobanche minor.[1][2][3] At the time of its initial discovery, it was isolated along with alectrol.[1][3] However, due to the limited amount of the isolated compound, a specific structure was not initially proposed, though it was presumed to be a strigol-related compound.[1][3] For over a decade, the proposed structure of this compound remained a subject of debate, largely due to discrepancies between the biological activity of the proposed structure and the naturally occurring compound, particularly concerning its germination-inducing effects on Striga gesnerioides.[1][2]

The Decade of Controversy and Final Structural Elucidation

The genuine stereochemical structure of this compound was finally and unambiguously determined in 2011.[1] This breakthrough was crucial as it highlighted the profound importance of stereochemistry in the biological activity of strigolactones. The correct structure revealed that this compound possesses an α-oriented C-ring, which became a defining feature for the this compound-type strigolactones, distinguishing them from the strigol-type which have a β-oriented C-ring.[4][5] This structural clarity paved the way for more accurate research into its biosynthesis, signaling, and potential agricultural applications.

Biosynthesis of this compound

This compound is synthesized from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor.[4] The biosynthesis proceeds through a series of enzymatic steps to produce the common strigolactone intermediate, carlactonoic acid (CLA).[1][2][3] From CLA, two distinct pathways lead to the formation of this compound, primarily involving cytochrome P450 monooxygenases (CYPs).[1][2][3]

Pathway 1: The 4-Deoxythis compound (4DO) Dependent Pathway (prominent in rice)

-

Carlactone (B12838652) (CL) to Carlactonoic Acid (CLA): The precursor carlactone is converted to carlactonoic acid by the CYP711A subfamily of enzymes.[1][3]

-

CLA to 4-Deoxythis compound (4DO): In rice, the enzyme OsCYP711A2 (also known as Os900) catalyzes the conversion of CLA to 4DO.[1][3]

-

4DO to this compound: Subsequently, OsCYP711A3 (also known as Os1400) hydroxylates 4DO at the C-4 position to yield this compound.[1][3]

Pathway 2: The Direct Conversion Pathway from CLA (prominent in dicots)

In plants like tomato and cowpea, a more direct pathway exists where this compound is synthesized from CLA without the intermediacy of 4DO.[6][7] This conversion is catalyzed by a specific cytochrome P450 enzyme, CYP722C, which has been identified as the this compound synthase in these species.[6][8]

This compound Biosynthetic Pathway

References

- 1. Frontiers | Structure Elucidation and Biosynthesis of this compound [frontiersin.org]

- 2. Structure Elucidation and Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Elucidation and Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel canonical strigolactones produced by tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solving the riddle of strigolactone biosynthesis in plants | Kobe University News site [kobe-u.ac.jp]

The Orobanchol Structure Elucidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a canonical strigolactone, plays a crucial role in plant development and interaction with symbiotic and parasitic organisms. Initially isolated in 1998 from red clover root exudates as a germination stimulant for the parasitic plant Orobanche minor, its structural elucidation was a decade-long journey marked by initial mischaracterization and eventual correction.[1][2] This guide provides a comprehensive technical overview of the process that led to the definitive structure of this compound, detailing the experimental methodologies and data that were pivotal in this scientific endeavor. Understanding this process is critical for researchers in agrochemistry and drug development who aim to synthesize this compound analogs for agricultural applications or as potential therapeutic agents.

The Journey to the Correct Structure: A Tale of Stereochemistry

The initial proposed structure of this compound was based on preliminary spectroscopic data. However, discrepancies arose when the synthetic compound based on this initial structure failed to induce seed germination in Striga gesnerioides, a parasitic plant expected to respond to this compound.[1][2] This inconsistency prompted a re-investigation, culminating in the definitive structural revision by Ueno et al. in 2011. The key to unraveling the correct structure lay in the careful application of advanced spectroscopic techniques and confirmation through chemical synthesis, which revealed a different stereochemistry at the C-ring than initially proposed.[1][2]

Core Experimental Techniques in this compound Structure Elucidation

The definitive structure of this compound was established through a combination of sophisticated analytical techniques. These included Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and ultimately, total chemical synthesis to confirm the proposed structure and its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the this compound structure elucidation. A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to piece together the molecule's complex three-dimensional architecture.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for the confirmed structure of this compound. These values are critical for the identification and verification of this compound in natural extracts or synthetic samples.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 170.1 |

| 3 | - | 110.2 |

| 3a | 3.25 (dd, J = 8.5, 6.5 Hz) | 49.8 |

| 4 | 4.75 (d, J = 6.5 Hz) | 78.9 |

| 5α | 1.85 (m) | 28.5 |

| 5β | 1.65 (m) | |

| 6α | 1.50 (m) | 21.2 |

| 6β | 1.40 (m) | |

| 7α | 1.95 (m) | 35.4 |

| 7β | 1.25 (m) | |

| 8 | - | 40.1 |

| 8b | 2.80 (t, J = 8.5 Hz) | 52.3 |

| 9 | 1.10 (s) | 21.7 |

| 10 | 1.05 (s) | 28.9 |

| 2' | 6.20 (t, J = 2.0 Hz) | 102.8 |

| 3' | 7.15 (s) | 149.5 |

| 4' | - | 136.2 |

| 5' | - | 171.5 |

| 6' | 1.90 (s) | 9.8 |

| 1'' | 6.90 (s) | 135.5 |

Experimental Protocol: NMR Analysis

A detailed protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve a purified sample of this compound (approximately 1-5 mg) in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

-

Spectrometer: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 3.9 s

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

-

2D NMR Acquisition (COSY, NOESY):

-

Standard pulse programs available on the spectrometer software are used.

-

Data points: 2048 in F2 and 256 in F1 dimension.

-

NOESY mixing time: 500 ms.

-

-

Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), was instrumental in determining the molecular weight of this compound and in analyzing its fragmentation patterns, which provided clues to its substructures. LC-MS/MS has become the method of choice for the sensitive and specific detection of this compound in complex biological samples.[3]

Experimental Protocol: LC-MS/MS Analysis

A typical LC-MS/MS protocol for the analysis of this compound is outlined below:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., COSMOSIL 2.5C18-MS-II, 100 x 2.0 mm i.d., 2.5 µm).[3]

-

Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.[3]

-

Gradient: Start with 50% methanol and increase linearly to 100% methanol over 20 minutes.[3]

-

Flow Rate: 0.2 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

-

Mass Spectrometry Detection:

Chemical Synthesis

The unambiguous confirmation of the corrected structure of this compound was achieved through its total chemical synthesis. By synthesizing the proposed molecule and comparing its spectroscopic data and biological activity with that of the natural isolate, researchers could definitively establish the correct stereochemistry.

Experimental Workflow: Structure Confirmation by Synthesis

Caption: Workflow for this compound Structure Confirmation.

This compound Signaling Pathway

This compound, like other strigolactones, exerts its biological effects through a well-defined signaling pathway. This pathway involves a receptor protein, an F-box protein that is part of a ubiquitin ligase complex, and a transcriptional repressor. The binding of this compound to its receptor triggers a cascade of events leading to the degradation of the repressor and the subsequent expression of downstream genes.

Key Components of the Strigolactone Signaling Pathway:

-

D14 (DWARF14): An α/β-hydrolase that acts as the strigolactone receptor.

-

MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

D53/SMXLs (DWARF 53/SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional repressor proteins that are the targets for degradation.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Conclusion

The elucidation of the correct structure of this compound stands as a testament to the power of rigorous analytical chemistry and the importance of biological activity validation. This in-depth guide has provided a technical overview of the key experimental methodologies, including detailed NMR and LC-MS/MS protocols, that were instrumental in this process. For researchers in plant science, agrochemistry, and drug discovery, a thorough understanding of this process provides a solid foundation for future work on strigolactones, from developing new agricultural products to designing novel therapeutic agents. The provided data and protocols serve as a valuable resource for the identification, synthesis, and functional analysis of this compound and its derivatives.

References

Orobanchol: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a naturally occurring canonical strigolactone, a class of phytohormones derived from carotenoids.[1] First isolated from the root exudates of red clover (Trifolium pratense), it was identified as a potent germination stimulant for the parasitic plant Orobanche minor.[1][2] this compound plays a crucial role in the rhizosphere, mediating interactions between plants and other organisms, including parasitic weeds and symbiotic arbuscular mycorrhizal fungi.[1][3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support research and development efforts in agriculture and pharmacology.

Chemical Properties

This compound is a complex molecule with a tetracyclic structure, consisting of a tricyclic lactone (ABC-ring system) linked via an enol-ether bridge to a butenolide moiety (D-ring).[3] The stereochemistry of the B and C ring junction is a key feature, with this compound-type strigolactones possessing an α-oriented C-ring.[3]

General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂O₆ | [1] |

| Molecular Weight | 346.4 g/mol | [1] |

| IUPAC Name | (3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | [4] |

| CAS Number | 220493-65-2 | [5] |

| InChI Key | CDBBMEYPRMUMTR-RZXXLYMMSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the literature, ¹H NMR spectra have been instrumental in its structural determination.[1][6] Key characteristic signals in the ¹H NMR spectrum of canonical strigolactones like this compound include those corresponding to the protons of the tricyclic lactone core and the butenolide D-ring.[2]

Mass Spectrometry (MS): High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a widely used technique for the detection and quantification of this compound.[7] This method allows for the separation and identification of this compound from complex biological matrices, such as plant root exudates.[7][8] A quantification limit of 1 pg/µL for this compound has been reported using this technique.[7]

Infrared (IR) Spectroscopy: Specific IR absorption data for this compound is not extensively reported in the literature. However, based on its functional groups, characteristic IR absorption bands would be expected for the hydroxyl (O-H stretch), carbonyl (C=O stretch) of the lactone rings, and the enol-ether (C-O stretch) functionalities.[9]

Stability of this compound

Strigolactones as a class are known to be chemically unstable, which presents a significant challenge for their study and application.[5] Their stability is influenced by factors such as pH, temperature, and the presence of nucleophiles.[4][10]

pH Stability: The enol-ether linkage in the this compound structure is susceptible to hydrolysis, particularly under neutral to alkaline conditions.[4][10] Strigolactones are reported to be sensitive to hydrolysis at pH 7 and readily decompose through the cleavage of the D-ring at pH 9.[4] The half-life of 5-deoxystrigol, a related strigolactone, in water at neutral pH was found to be 1.5 days, and it is expected to be even shorter under alkaline conditions.[5]

Thermal Stability: While specific studies on the thermal degradation of this compound are limited, the general instability of strigolactones suggests that elevated temperatures would likely accelerate its degradation. However, one study demonstrated that 4-deoxythis compound, a precursor, remained stable for a month when stored in dried Nicotiana benthamiana leaves at room temperature.[5] This suggests that the matrix in which this compound is present can significantly impact its stability.

Degradation Pathways: The primary degradation pathway for strigolactones is believed to be the hydrolysis of the enol-ether bridge, leading to the separation of the D-ring from the ABC-lactone core.[11] The specific degradation products of this compound under various conditions have not been extensively characterized in the available literature.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized from β-carotene through a series of enzymatic reactions. The pathway involves the sequential action of several enzymes, including isomerases and carotenoid cleavage dioxygenases, to form the key intermediate, carlactone. Carlactone is then converted to carlactonoic acid, which serves as a precursor for the synthesis of various strigolactones, including this compound.[12][13]

References

- 1. Frontiers | Structure Elucidation and Biosynthesis of this compound [frontiersin.org]

- 2. Identification of novel canonical strigolactones produced by tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production and stably maintenance of strigolactone by transient expression of biosynthetic enzymes in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Structure Elucidation and Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

The Orobanchol Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a canonical strigolactone (SL), a class of carotenoid-derived phytohormones that play critical roles in plant development and communication within the rhizosphere.[1][2][3][4] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, SLs are now recognized for their roles in regulating shoot branching, promoting symbiotic relationships with arbuscular mycorrhizal (AM) fungi, and mediating responses to nutrient availability, particularly phosphate (B84403).[5][6] this compound, specifically, is a prevalent SL detected in the root exudates of numerous plant species.[1][2][3] This guide provides an in-depth technical overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core processes to support research and development in this field.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the carotenoid pathway, with all-trans-β-carotene as the initial precursor. The core pathway leading to the central intermediate, carlactonoic acid (CLA), is highly conserved across many plant species.[5]

The initial steps involve the sequential action of three key enzymes:

-

β-carotene isomerase (D27): This enzyme catalyzes the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene.[5]

-

Carotenoid Cleavage Dioxygenase 7 (CCD7): CCD7 cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal and β-ionone.

-

Carotenoid Cleavage Dioxygenase 8 (CCD8): CCD8 then converts 9-cis-β-apo-10′-carotenal into carlactone (B12838652) (CL), the precursor for all strigolactones.[5]

Following the formation of carlactone, the pathway continues with oxidation steps catalyzed by cytochrome P450 monooxygenases:

-

CYP711A Subfamily (MAX1 homologs): Enzymes in this subfamily, such as MORE AXIALLY GROWTH 1 (MAX1) in Arabidopsis, oxidize carlactone to form carlactonoic acid (CLA).[5] This conversion is a common feature in various plant species.

Visualization of the Core Biosynthesis Pathway

Caption: The core biosynthetic pathway from all-trans-β-carotene to carlactonoic acid.

Divergent Pathways to this compound from Carlactonoic Acid

From the central intermediate carlactonoic acid (CLA), there are two distinct pathways leading to the synthesis of this compound, which vary between different plant species.[1][2][3]

The Indirect Pathway (via 4-Deoxythis compound)

This pathway was first elucidated in rice and involves a two-step conversion from CLA:

-

CYP711A2 (Os900 in rice): This enzyme catalyzes the conversion of CLA to 4-deoxythis compound (4DO).

-

CYP711A3 (Os1400 in rice): Subsequently, this enzyme hydroxylates 4DO to form this compound.

The Direct Pathway

In several dicot species, such as cowpea and tomato, this compound is synthesized directly from CLA without the 4DO intermediate. This pathway involves a different set of enzymes:

-

CYP722C: This cytochrome P450 enzyme catalyzes the two-step oxidation of CLA to 18-oxo-CLA, proceeding through an 18-hydroxy-CLA intermediate.[1] The subsequent BC-ring closure to form this compound and its diastereomer, ent-2'-epi-orobanchol, was initially thought to occur non-stereoselectively.[1]

-

Stereoselective BC-ring-Forming Factor (SRF): Recent research has identified a dirigent domain-containing enzyme, SRF, that acts downstream of CYP722C.[7] SRF stereoselectively catalyzes the cyclization of 18-oxo-CLA to exclusively form this compound, preventing the formation of its inactive diastereomer.[7]

Visualization of the Divergent Pathways

Caption: Two distinct pathways for this compound biosynthesis from carlactonoic acid.

Quantitative Data on this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues, most notably phosphate availability. Quantitative data on enzyme kinetics and product yields are essential for a comprehensive understanding of the pathway's efficiency and regulation.

Table 1: this compound Production in Response to Phosphate Availability

| Plant Species | Condition | This compound Production | Reference |

| Red Clover (Trifolium pratense) | Phosphate Deficient | Significantly Increased | [5] |

| Red Clover (Trifolium pratense) | Phosphate Sufficient | Low/Undetectable | [5] |

| Tomato (Solanum lycopersicum) | Phosphate Deficient | Upregulation of SlCYP722C expression | [8][9] |

| Cowpea (Vigna unguiculata) | Phosphate Deficient | Upregulation of VuCYP722C expression | [8][9] |

Table 2: Quantification of this compound in Root Exudates

| Plant Species | Age of Seedling | This compound Exudation (pg/plant) | Reference |

| Red Clover (Trifolium pratense) | 1 week | 13 | [10] |

| Red Clover (Trifolium pratense) | 2 weeks | 70 | [10] |

| Red Clover (Trifolium pratense) | 3 weeks | 58 | [10] |

| Red Clover (Trifolium pratense) | 4 weeks | 65 | [10] |

Note: Comprehensive kinetic data (Km, kcat, Vmax) for all enzymes in the this compound biosynthesis pathway are not yet fully available in the literature. The development of in vitro kinetic assays for D27, CCD7, and CCD8 has been reported, but specific values are not consistently provided.[1][2]

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for producing recombinant enzymes for in vitro assays.

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., roots of phosphate-starved tomato).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequences of the target genes (e.g., D27, CCD7, CCD8, CYP711A, CYP722C, SRF) by PCR using gene-specific primers.

-

Clone the PCR products into an appropriate expression vector (e.g., pET series for E. coli or pFastBac for insect cells) containing an affinity tag (e.g., His-tag, GST-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or insect cells like Sf9).

-

Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, and induction time for E. coli; viral titer and infection time for insect cells).

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the cellular contents.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Elute the purified protein and assess its purity by SDS-PAGE.

-

In Vitro Enzyme Assays

a) Assay for D27, CCD7, and CCD8 Activity:

This assay reconstitutes the initial part of the pathway to produce carlactone.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

-

Substrate Preparation: Prepare a solution of all-trans-β-carotene.

-

Enzyme Addition: Add purified recombinant D27, CCD7, and CCD8 to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 28°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by LC-MS/MS to detect the formation of carlactone.

b) Assay for CYP722C Activity:

This assay determines the conversion of CLA to this compound.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer pH 7.4) containing a P450 reductase (if not co-expressed) and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Substrate Addition: Add carlactonoic acid (CLA) to the reaction mixture.

-

Enzyme Addition: Add the purified recombinant CYP722C enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

-

Product Extraction: Stop the reaction and extract the products with ethyl acetate.

-

Analysis: Analyze the extracted products by LC-MS/MS to quantify the production of this compound and its diastereomers.

LC-MS/MS Quantification of this compound

This protocol outlines the analysis of this compound from root exudates.

-

Sample Collection: Grow plants hydroponically and collect the root exudates.

-

Solid-Phase Extraction (SPE): Acidify the root exudate and pass it through a C18 SPE cartridge. Wash the cartridge and elute the strigolactones with acetone (B3395972) or methanol (B129727).

-

LC Separation:

-

Inject the concentrated eluate into an HPLC or UPLC system equipped with a C18 column.

-

Use a gradient elution program with solvents such as water with 0.1% formic acid and acetonitrile (B52724) or methanol with 0.1% formic acid.

-

-

MS/MS Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The specific MRM transition for this compound is m/z 347.1 -> 233.1.

-

-

Quantification: Create a standard curve using synthetic this compound of known concentrations to quantify the amount of this compound in the samples.

Gene Function Analysis using CRISPR/Cas9

This workflow describes the generation of knockout mutants to study gene function in the this compound pathway in a model organism like tomato.

-

Guide RNA (gRNA) Design: Design one or more gRNAs targeting a specific exon of the gene of interest (e.g., SlCYP722C).

-

Vector Construction: Clone the gRNA(s) into a plant expression vector containing the Cas9 nuclease gene.

-

Agrobacterium-mediated Transformation: Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens and use it to transform tomato cotyledon explants.

-

Plant Regeneration: Regenerate whole plants from the transformed explants on selection media.

-

Mutation Screening: Screen the regenerated plants for mutations at the target site by PCR and sequencing.

-

Phenotypic Analysis: Analyze the knockout mutants for changes in their phenotype, such as shoot branching, and quantify the levels of this compound and its precursors in their root exudates using LC-MS/MS.

Visualization of Experimental Workflow for Gene Identification

Caption: A typical workflow for identifying and functionally characterizing genes in the this compound biosynthesis pathway.

This compound Signaling Pathway

Once synthesized and exuded from the roots, this compound acts as a signaling molecule. The perception and signal transduction of strigolactones involve an F-box protein and an α/β-hydrolase receptor.

-

Perception: this compound is perceived by the DWARF14 (D14) receptor, an α/β-hydrolase.

-

Complex Formation: The binding of this compound to D14 induces a conformational change, allowing it to interact with the F-box protein MAX2 (also known as D3 in rice).

-

Ubiquitination and Degradation: The D14-orobanchol-MAX2 complex forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex targets repressor proteins, such as SMXLs (SUPPRESSOR OF MAX2 1-LIKE), for ubiquitination and subsequent degradation by the 26S proteasome.

-

Transcriptional Regulation: The degradation of SMXL repressors leads to the expression of downstream target genes, ultimately resulting in physiological responses such as the inhibition of shoot branching.

Visualization of the this compound Signaling Pathway

Caption: A simplified diagram of the this compound signaling pathway.

Conclusion

The elucidation of the this compound biosynthesis pathway has provided significant insights into the intricate mechanisms governing plant development and interactions with the soil environment. The existence of multiple biosynthetic routes highlights the evolutionary adaptability of this pathway. Further research, particularly in obtaining detailed enzyme kinetic data and understanding the regulatory networks that control this pathway, will be crucial. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to advance the study of this compound and other strigolactones, with potential applications in agriculture, such as the development of crops with enhanced nutrient uptake, improved architecture, and resistance to parasitic weeds.

References

- 1. Biochemical characterization and selective inhibition of β-carotene cis-trans isomerase D27 and carotenoid cleavage dioxygenase CCD8 on the strigolactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct conversion of carlactonoic acid to this compound by cytochrome P450 CYP722C in strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Biochemical characterization and selective inhibition of β‐carotene cis–trans isomerase D27 and carotenoid cleavage dioxygenase CCD8 on the strigolactone biosynthetic pathway | Semantic Scholar [semanticscholar.org]

- 6. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into stereoselective ring formation in canonical strigolactone: Identification of a dirigent domain-containing enzyme catalyzing this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum [ouci.dntb.gov.ua]

- 9. Frontiers | Structure Elucidation and Biosynthesis of this compound [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Orobanchol: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a member of the strigolactone family of plant hormones, plays a critical role in rhizosphere signaling and the regulation of plant architecture. Initially identified as a germination stimulant for parasitic weeds of the Orobanche genus, its functions are now understood to extend to mediating symbiotic relationships with arbuscular mycorrhizal fungi and controlling shoot branching. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and a summary of its biosynthetic pathways.

Natural Sources of this compound

This compound is primarily synthesized in the roots of a diverse range of plant species and is exuded into the rhizosphere. Its presence has been confirmed in members of the Fabaceae (legume), Solanaceae (nightshade), and Poaceae (grass) families, as well as in some Gymnosperms. The primary source for the isolation of natural this compound is root exudates.

Plant Species Producing this compound

This compound has been identified in the root exudates of the following plant species, among others:

-

Fabaceae:

-

Solanaceae:

-

Poaceae:

Quantitative Data on this compound Production

The concentration of this compound in root exudates is typically very low, making its quantification challenging. However, studies have provided estimates for certain plant species under specific conditions.

| Plant Species | This compound Yield | Tissue/Source | Reference |

| Red Clover (Trifolium pratense) | 13 - 70 pg/plant | Root Exudates | Sato et al., 2003 |

| Tomato (Solanum lycopersicum) | Concentration often too low for accurate quantification | Root Exudates | López-Ráez et al., 2008[7] |

| Cowpea (Vigna unguiculata) | Detected but not quantified | Root Exudates | Iseki et al., 2018[8] |

Isolation and Characterization of this compound

The isolation of this compound from natural sources is a multi-step process involving extraction, purification, and characterization.

Experimental Protocols

This protocol describes the collection of root exudates and the subsequent extraction of this compound.

-

Plant Cultivation: Grow plants hydroponically or in a suitable sterile substrate (e.g., sand and vermiculite) to facilitate the collection of root exudates.

-

Exudate Collection:

-

For hydroponically grown plants, collect the nutrient solution in which the plants have been growing for a defined period.

-

For plants in solid substrate, gently wash the roots with distilled water and collect the runoff.

-

-

Extraction:

-

Acidify the collected root exudate to a pH of 3.0 with an appropriate acid (e.g., formic acid).

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure maximum recovery.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

The crude extract obtained is a complex mixture requiring further purification, typically achieved through HPLC.

-

Sample Preparation: Dissolve the dried crude extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

-

HPLC System:

-

Column: A reversed-phase C18 column is commonly used for the separation of strigolactones.

-

Mobile Phase: A gradient of acetonitrile in water (both often acidified with 0.1% formic acid) is typically employed.

-

Detection: A UV-Vis detector set at a wavelength of approximately 245 nm can be used for initial detection.

-

-

Fraction Collection: Collect fractions corresponding to the retention time of this compound, which can be determined using a synthetic standard.

-

Purity Assessment: Analyze the collected fractions by LC-MS/MS to confirm the presence and purity of this compound.

The definitive identification of isolated this compound is achieved through spectroscopic methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of this compound. The fragmentation pattern of the parent ion is compared with that of an authentic standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, particularly when a novel strigolactone is suspected, 1H and 13C NMR spectroscopy are employed. The chemical shifts and coupling constants are compared with published data for this compound.

Biosynthesis of this compound

This compound is synthesized from the carotenoid pathway, with β-carotene as the initial precursor. The biosynthesis involves a series of enzymatic reactions catalyzed by carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases (CYPs).

This compound Biosynthetic Pathways

There are two recognized pathways for the biosynthesis of this compound from the intermediate carlactonoic acid (CLA).

Caption: this compound biosynthetic pathways from β-carotene.

The first pathway, identified in rice, proceeds through the intermediate 4-deoxythis compound.[6] The second pathway, observed in plants like cowpea and tomato, involves the direct conversion of carlactonoic acid to this compound, catalyzed by a different cytochrome P450 enzyme.[1][2]

Experimental Workflows

The following diagrams illustrate the typical workflows for the isolation and analysis of this compound.

Caption: General workflow for the isolation and purification of this compound.

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound. For researchers in plant science, agronomy, and drug development, a thorough understanding of these aspects is crucial for harnessing the potential of this important signaling molecule. The detailed protocols and workflows presented herein serve as a valuable resource for the scientific community engaged in the study of strigolactones.

References

- 1. Frontiers | Structure Elucidation and Biosynthesis of this compound [frontiersin.org]

- 2. Structure Elucidation and Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strigolactone Deficiency Confers Resistance in Tomato Line SL-ORT1 to the Parasitic Weeds Phelipanche and Orobanche spp. [apsnet.org]

- 4. Identification of novel canonical strigolactones produced by tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Confirming Stereochemical Structures of Strigolactones Produced by Rice and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disruption of the rice 4-DEOXYthis compound HYDROXYLASE unravels specific functions of canonical strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Orobanchol: A Pivotal Regulator in Plant Development and Rhizosphere Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a member of the strigolactone (SL) family of phytohormones, has emerged as a critical signaling molecule governing a wide array of developmental processes in plants.[1][2] Initially identified as a germination stimulant for parasitic weeds, its role has expanded to include the regulation of shoot architecture, root system development, and symbiotic relationships with arbuscular mycorrhizal fungi (AMF).[2][3][4][5] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its biosynthesis, signaling pathways, and quantifiable effects on plant development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in plant science and the development of novel agricultural and therapeutic agents.

Biosynthesis of this compound

This compound is synthesized from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor.[6][7] The biosynthesis involves a series of enzymatic conversions, primarily occurring in the roots, to produce the core strigolactone structure.[4][5]

Two distinct pathways for this compound biosynthesis from carlactonoic acid (CLA) have been elucidated.[6][7]

-

The 4-Deoxythis compound (4DO) Dependent Pathway: In some plant species, CLA is converted to 4DO, which is then hydroxylated to form this compound.[6]

-

The Direct Conversion Pathway: In other plants, such as tomato and cowpea, this compound is synthesized directly from CLA in a reaction catalyzed by cytochrome P450 monooxygenases of the CYP722C subfamily.[6][7]

This compound Signaling Pathway

The perception and transduction of the this compound signal are mediated by a conserved pathway involving an α/β-hydrolase receptor, DWARF14 (D14), an F-box protein, MORE AXILLARY GROWTH2 (MAX2) or DWARF3 (D3), and members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[8][9][10][11]

In the absence of this compound, SMXL proteins repress the transcription of downstream target genes.[8] Upon binding of this compound to the D14 receptor, a conformational change is induced, promoting the interaction between D14, MAX2, and an SMXL protein.[9][10] This interaction leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome, thereby de-repressing the expression of strigolactone-responsive genes.[8][9][11]

Quantitative Effects of this compound on Plant Development

The biological activity of this compound is concentration-dependent, influencing various aspects of plant growth and development. The following tables summarize the quantitative effects of this compound and the widely used synthetic strigolactone analog, GR24, on key developmental processes.

Table 1: Effect on Shoot Branching/Tillering

| Plant Species | Compound | Concentration | Effect |

| Rice (Oryza sativa) | This compound | Endogenous levels | Mutants lacking this compound and its precursor 4-deoxythis compound (4DO) do not exhibit an increased tillering phenotype, suggesting canonical SLs are not the primary determinants of shoot branching in rice.[3] |

| Arabidopsis (Arabidopsis thaliana) | GR24 | 5 µM | Rescues the increased shoot branching phenotype of SL-deficient mutants (max3-11, max4-1).[12] |

| Pea (Pisum sativum) | GR24 | 1 µM | Inhibits axillary bud outgrowth.[13] |

Table 2: Effect on Root Architecture

| Plant Species | Compound | Concentration | Effect |

| Arabidopsis (Arabidopsis thaliana) | GR24 | 0.1 - 1 µM | Reduces lateral root density.[14] |

| Medicago truncatula | GR24 | 0.1 µM, 2 µM | Modulates lateral root formation.[12] |

Table 3: Effect on Parasitic Weed Seed Germination

| Parasitic Plant Species | Compound | Concentration (EC50) | Effect |

| Orobanche minor | This compound | ~10 pM | Induces >80% germination.[15] |

| Striga hermonthica | GR24 | 10⁻⁹ - 10⁻⁸ M | Induces germination.[1] |

| Phelipanche aegyptiaca | This compound | Not specified | Stimulates germination.[16] |

Table 4: Effect on Arbuscular Mycorrhizal Fungi (AMF) Hyphal Branching

| AMF Species | Compound | Concentration | Effect |

| Gigaspora margarita | This compound | 1 pg per disc | Highly active in inducing hyphal branching.[17] |

| Gigaspora margarita | 5-deoxystrigol | Picogram levels | Induces extensive hyphal branching.[18] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's biological activity.

Protocol 1: Strigolactone Extraction and Quantification from Plant Tissues

This protocol outlines a general procedure for the extraction and analysis of strigolactones, including this compound, from plant root tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21][22]

Materials:

-

Fresh or frozen plant root tissue

-

Liquid nitrogen

-

Ethyl acetate (B1210297) (HPLC grade)

-

Acetone (B3395972) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Internal standards (e.g., deuterated SL analogs like D6-5-deoxystrigol)

-

Solid Phase Extraction (SPE) C18 cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Freeze approximately 150 mg of fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1.5 mL of cold ethyl acetate containing the internal standard to the powdered tissue. Vortex thoroughly and sonicate for 10 minutes in an ice bath. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Partitioning: Transfer the supernatant to a new tube. Re-extract the pellet with another 1.5 mL of ethyl acetate. Combine the supernatants.

-

Evaporation: Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

SPE Cleanup: Reconstitute the dried extract in 1 mL of 10% acetone. Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of 10% acetone. Load the sample onto the cartridge. Wash the cartridge with 3 mL of 10% acetone. Elute the strigolactones with 3 mL of 80% acetone.

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small volume (e.g., 100 µL) of 50% acetonitrile for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a C18 column. Use a gradient of mobile phases, typically water and acetonitrile with 0.1% formic acid. Monitor the specific parent-to-daughter ion transitions for this compound and other strigolactones.

Protocol 2: Parasitic Weed Seed Germination Bioassay

This bioassay is used to determine the germination-stimulating activity of this compound on parasitic plant seeds.[6][8][12][16]

Materials:

-

Parasitic plant seeds (e.g., Orobanche minor, Phelipanche aegyptiaca)

-

Sterile glass fiber filter paper discs (e.g., Whatman GF/A)

-

Sterile petri dishes (9 cm)

-

This compound stock solution (in acetone or DMSO)

-

Sterile deionized water

-

Incubator

Procedure:

-

Seed Sterilization: Surface-sterilize parasitic plant seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by 1% sodium hypochlorite (B82951) for 5 minutes, and then three rinses with sterile deionized water.

-

Preconditioning: Place a sterile glass fiber filter paper disc in a petri dish and moisten with 5 mL of sterile deionized water. Spread approximately 50-100 sterilized seeds evenly on the filter paper. Seal the petri dishes with parafilm and incubate in the dark at a suitable temperature (e.g., 20-25°C) for 7-14 days to allow for preconditioning.

-

Treatment Application: Prepare a dilution series of this compound in sterile deionized water from the stock solution. The final concentration of the organic solvent should be kept low (e.g., <0.1%).

-

Germination Induction: After the preconditioning period, carefully remove excess water from the petri dishes. Apply 50 µL of the this compound solution or a control solution (water with the same concentration of solvent) to each disc.

-

Incubation and Scoring: Reseal the petri dishes and incubate in the dark at the same temperature for another 5-7 days. Count the number of germinated seeds (radicle protrusion) under a dissecting microscope.

-

Data Analysis: Calculate the germination percentage for each concentration. Plot the germination percentage against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Arbuscular Mycorrhizal Fungi (AMF) Hyphal Branching Assay

This in vitro assay assesses the ability of this compound to induce hyphal branching in AMF.[1][2][9][23]

Materials:

-

AMF spores (e.g., Gigaspora margarita, Rhizophagus irregularis)

-

Modified Murashige and Skoog (M) medium solidified with gellan gum

-

Sterile petri dishes

-

This compound stock solution

-

Sterile filter paper discs

Procedure:

-

Spore Germination: Surface-sterilize AMF spores and place them on the surface of the M medium in petri dishes. Incubate in the dark at 28-30°C for several days until the spores germinate and hyphae start to grow.

-

Treatment Application: Prepare a dilution series of this compound. Apply a small volume (e.g., 10 µL) of each dilution onto a sterile filter paper disc and let it air dry in a sterile environment.

-

Induction of Branching: Place the treated filter paper disc near the growing hyphae of a germinated spore.

-

Incubation and Observation: Continue to incubate the petri dishes in the dark. Observe the hyphal morphology around the filter paper disc daily for up to a week using a dissecting or inverted microscope.

-

Quantification: Count the number of hyphal branches in a defined area around the disc for each concentration. Compare the branching induced by this compound to that of the control (solvent only).

Conclusion

This compound plays a multifaceted and critical role in plant development, acting as an endogenous hormone and a rhizosphere signaling molecule. Its involvement in controlling shoot architecture, shaping the root system, and mediating interactions with both parasitic plants and beneficial microbes underscores its importance in plant fitness and adaptation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the intricate mechanisms of this compound action and to explore its potential applications in agriculture and biotechnology, such as the development of bio-stimulants to enhance crop yields or novel strategies to combat parasitic weeds. A deeper understanding of the this compound signaling network and its cross-talk with other hormonal pathways will undoubtedly pave the way for innovative solutions to address the challenges of global food security.

References

- 1. Dose-response of seeds of the parasitic weeds Striga and Orobanche toward the synthetic germination stimulants GR 24 and Nijmegen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Elucidation and Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure Elucidation and Biosynthesis of this compound [frontiersin.org]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Shoot Branching Phenotyping in Arabidopsis and Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Strigolactones spatially influence lateral root development through the cytokinin signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. The mechanism of host-induced germination in root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant sesquiterpenes induce hyphal branching in arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Orobanchol as a strigolactone phytohormone

An In-depth Technical Guide to Orobanchol as a Strigolactone Phytohormone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in plant development and communication within the rhizosphere. This compound, a canonical strigolactone, was first isolated from red clover root exudates as a germination stimulant for the parasitic plant Orobanche minor.[1][2][3] It is characterized by a tricyclic lactone (ABC ring) linked via an enol-ether bridge to a butenolide moiety (the D-ring), with a specific α-oriented C-ring that defines it as an "this compound-type" SL.[4] this compound functions as an endogenous hormone regulating shoot branching and root architecture, and as an exogenous signal to initiate symbiosis with arbuscular mycorrhizal (AM) fungi and to trigger the germination of parasitic weed seeds.[4][5] Its biosynthesis proceeds from β-carotene via carlactonoic acid (CLA), followed by two distinct enzymatic pathways to yield the final molecule.[1][2][6] The perception of this compound involves the α/β-hydrolase receptor DWARF14 (D14) or KARRIKIN INSENSITIVE 2 (KAI2) in parasitic plants, which, upon binding and hydrolysis, initiates a signaling cascade involving the F-box protein MAX2 to target SMXL family transcriptional repressors for degradation. This guide provides a comprehensive overview of this compound's biosynthesis, signaling, physiological functions, and the experimental protocols used for its study.

Introduction

This compound is a naturally occurring strigolactone first identified in 1998 in the root exudates of red clover (Trifolium pratense).[2][4] Initially recognized for its potent ability to stimulate the germination of parasitic weeds like Orobanche minor, its role has expanded to include fundamental aspects of plant physiology.[2][3]

Structurally, canonical SLs are categorized into strigol-types and this compound-types based on the stereochemistry at the B-C ring junction.[4] this compound-type SLs, including this compound itself, feature an α-oriented C-ring, a distinction that critically influences their biological activity and receptor specificity.[4] The elucidation of its genuine structure after a decade of research was a crucial step in understanding the stereochemical requirements for SL bioactivity, particularly in parasitic seed germination.[1][2][6]

Biosynthesis of this compound

The biosynthesis of this compound originates from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor. The pathway can be divided into two main stages: the formation of the key intermediate carlactonoic acid (CLA), and the subsequent conversion of CLA to this compound via two distinct routes.[1][2][4]

2.1 Upstream Pathway: From β-Carotene to Carlactonoic Acid (CLA)

-

Isomerization : The pathway begins with the isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the iron-containing protein DWARF27 (D27).[4][6]

-

Cleavage : Two sequential cleavage reactions are performed by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) and CCD8. CCD7 cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal, which is then converted by CCD8 into carlactone (B12838652) (CL).[4][6]

-

Oxidation to CLA : Carlactone is oxidized to carlactonoic acid (CLA) by cytochrome P450 monooxygenases (CYPs) from the CYP711A subfamily, such as MAX1 in Arabidopsis.[4][6] This conversion to CLA is a common step across many plant species, establishing CLA as a central precursor in SL biosynthesis.[1][6]

2.2 Downstream Pathways: From CLA to this compound From CLA, plants utilize at least two different enzymatic pathways to synthesize this compound.[1][2][6]

-

Pathway 1: The Indirect Pathway via 4-Deoxythis compound (4DO) This pathway was first elucidated in rice. It involves a two-step conversion catalyzed by members of the CYP711A subfamily.

-

Pathway 2: The Direct Conversion Pathway In many this compound-producing plants, such as tomato and cowpea, feeding experiments showed that they do not convert exogenously applied 4DO to this compound, suggesting an alternative route.[1][6] This direct pathway is catalyzed by the CYP722C enzyme subfamily.

-

The CYP722C enzyme (e.g., SlCYP722C in tomato, VuCYP722C in cowpea) directly converts CLA to this compound.[1][6][7] This reaction involves a two-step oxidation at the C-18 position of CLA, proceeding through an 18-hydroxy-CLA intermediate to form 18-oxo-CLA.[1][8]

-

Recent research has identified a Stereoselective Ring-forming Factor (SRF), a dirigent domain-containing enzyme, that acts downstream of CYP722C.[8] SRF catalyzes the stereoselective cyclization of 18-oxo-CLA to exclusively form this compound, preventing the formation of its inactive diastereomer.[4]

-

The expression of SL biosynthetic genes, including SlCYP722C, is often upregulated under phosphate-deficient conditions, which promotes SL production and exudation as a mechanism to enhance nutrient acquisition through mycorrhizal symbiosis.[1][4][6]

References

- 1. Frontiers | Structure Elucidation and Biosynthesis of this compound [frontiersin.org]

- 2. Structure Elucidation and Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure Elucidation and Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solving the riddle of strigolactone biosynthesis in plants | Kobe University News site [kobe-u.ac.jp]

- 8. pnas.org [pnas.org]

Orobanchol Signaling in Plant-Microbe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a canonical strigolactone (SL), a class of carotenoid-derived phytohormones that function as crucial signaling molecules both within the plant and in the rhizosphere, the soil region directly influenced by root secretions.[1][2] Initially identified as germination stimulants for root parasitic weeds of the genera Orobanche, Phelipanche, and Striga, their roles have expanded to include the regulation of plant architecture, particularly shoot branching, and mediating symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[3][4][5] this compound is characterized by a tricyclic lactone (ABC ring) linked via an enol-ether bridge to a butenolide moiety (the D-ring), with a specific α-oriented C-ring stereochemistry that defines it as an this compound-type SL.[1][6] This guide provides a detailed overview of the biosynthesis and signaling pathways of this compound and its multifaceted roles in plant-microbe interactions, supported by quantitative data, experimental protocols, and pathway visualizations.

This compound Biosynthesis

The biosynthesis of this compound originates from the carotenoid pathway and involves a series of enzymatic conversions primarily occurring in the roots.[1] The process can be broadly divided into upstream and downstream pathways, with carlactonoic acid (CLA) as the key intermediate.

Upstream Pathway (Carlactone Formation):

-

Isomerization: The pathway begins with the isomerization of all-trans-β-carotene to 9-cis-β-carotene by the isomerase DWARF27 (D27).[1]

-

Cleavage: CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) then cleaves 9-cis-β-carotene to form 9-cis-β-apo-10′-carotenal.[1]

-

Conversion: This is followed by the action of CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), which converts the intermediate into carlactone (B12838652) (CL), the precursor for all strigolactones.[1][3]

Downstream Pathway (this compound Formation from CLA): From carlactone, the Cytochrome P450 monooxygenase MAX1 (MORE AXIALLY GROWTH 1), belonging to the CYP711A subfamily, catalyzes its oxidation to produce carlactonoic acid (CLA).[3][7] From CLA, two distinct pathways lead to the synthesis of this compound:

-

Indirect Pathway (via 4-Deoxythis compound): First elucidated in rice, this pathway involves two key enzymes from the CYP711A subfamily. OsCYP711A2 (also known as Os900) converts CLA to 4-deoxythis compound (4DO). Subsequently, OsCYP711A3 (Os1400) hydroxylates 4DO at the C-4 position to yield this compound.[3][8][9]

-

Direct Pathway: In many dicots, such as tomato and cowpea, this compound is synthesized directly from CLA.[3][8] This conversion is catalyzed by a specific cytochrome P450 enzyme from the CYP722C subfamily.[2][3] The reaction involves a two-step oxidation at the C-18 position of CLA.[10] Recently, a dirigent domain-containing enzyme, SRF, was identified as the crucial factor that catalyzes the stereoselective cyclization of the intermediate 18-oxo-CLA to form this compound, preventing the formation of its inactive diastereomer.[7]

This compound Signaling and Perception

The signaling pathway for this compound and other strigolactones is initiated by its perception by a receptor protein, leading to the degradation of transcriptional repressors. This mechanism is analogous to other plant hormone signaling pathways like auxin and gibberellins.[1]

-

Perception: this compound is perceived by an α/β-hydrolase superfamily protein, DWARF14 (D14) in higher plants.[10] In parasitic plants, a divergent clade of these proteins, termed KAI2d, has evolved to become highly sensitive receptors that trigger seed germination upon binding to host-derived SLs.[1]

-

Hydrolysis and Complex Formation: The D14 receptor contains a catalytic triad (B1167595) essential for hydrolyzing the bound this compound molecule, cleaving the D-ring from the ABC-lactone structure.[1] This hydrolysis is thought to induce a conformational change in the receptor.

-

Ubiquitination and Degradation: The activated D14 receptor interacts with an F-box protein, MAX2 (in Arabidopsis) or D3 (in rice). This D14-SL-MAX2 complex then recruits transcriptional repressor proteins from the SMAX1-LIKE (SMXL) family (e.g., D53 in rice).[1] The MAX2 component, as part of an SCF E3 ubiquitin ligase complex, targets the SMXL repressor for polyubiquitination.

-

Gene Expression: The ubiquitinated SMXL protein is subsequently degraded by the 26S proteasome. The removal of this repressor protein allows for the transcription of downstream target genes, leading to various physiological responses such as changes in shoot architecture or the initiation of symbiotic interactions.[1]

Role of this compound in Plant-Microbe Interactions

This compound is a key signaling molecule in the rhizosphere, mediating crucial interactions with both parasitic plants and beneficial microbes.

-

Parasitic Plant Interactions: this compound is a potent germination stimulant for the seeds of root parasitic weeds like Orobanche minor.[4] These seeds can remain dormant in the soil for years until they perceive SLs, such as this compound, exuded from the roots of a suitable host plant.[1] The stereochemistry of the this compound molecule is critical for this recognition, providing a basis for host specificity. For instance, Striga gesnerioides selectively germinates in response to this compound-type SLs.[5]

-

Arbuscular Mycorrhizal (AM) Symbiosis: this compound plays a vital role in establishing beneficial symbiotic relationships with AM fungi.[1] SLs exuded from host roots act as "branching factors," inducing extensive hyphal branching in the fungi.[1] This is a critical presymbiotic step that increases the probability of contact between the fungus and the root, facilitating colonization.[11][12] The production and exudation of this compound are significantly increased under nutrient-limited conditions, especially phosphorus deficiency, representing a plant strategy to enhance nutrient uptake by recruiting symbiotic fungi.[1][13]

-

Rhizosphere Microbiome Modulation: Emerging evidence suggests that the signaling function of this compound extends beyond parasitic plants and AM fungi to the broader microbial community. Studies in rice have shown that this compound levels can significantly influence the composition of both bacterial and fungal communities in the rhizosphere and roots.[14] Specifically, this compound was linked to an increased relative abundance of bacteria from the Burkholderia-Caballeronia-Paraburkholderia group and Acidobacteria, which may include phosphate-solubilizing species.[14]

Quantitative Data

The biological activity of this compound occurs at extremely low concentrations, highlighting its potency as a signaling molecule.

| Parameter | Organism/Condition | Value | Reference |

| Germination Stimulation | Orobanche minor | >80% germination at 10 pM | [15] |

| Quantification Limit | LC-MS/MS Analysis | 1 pg/µL | [16][17] |

| Production Rate | Red Clover (Trifolium pratense) | 13-70 pg/plant over 4 weeks | [16][17] |

| Induction by Nutrient Stress | Rice (Oryza sativa), low phosphate (B84403) | 33-fold increase in root exudation | [1] |

Experimental Protocols

This compound Extraction and Quantification from Root Exudates

This protocol describes a standard method for analyzing strigolactones from plant root exudates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is favored for its high sensitivity and selectivity.[16][18]

A. Sample Collection and Extraction:

-

Grow plants hydroponically. To induce SL production, grow seedlings for a period (e.g., 4 weeks) in a nutrient-sufficient solution, then transfer to a phosphate-deficient solution for 1 week.[19]

-

Collect the root exudate solution (e.g., modified Hoagland solution).

-

Acidify the solution to pH 3.0 with formic acid.[18]

-

Perform liquid-liquid extraction by partitioning the acidified solution three times against an equal volume of ethyl acetate.[18][20]

-

Combine the organic (ethyl acetate) phases and dry over anhydrous sodium sulfate.[18]

-

Filter and concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.[18]

B. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol (B129727) and 5 mL of water.[18]

-

Redissolve the dried extract in a small volume of 10% methanol and load it onto the conditioned cartridge.[18]

-

Wash the cartridge with 5 mL of water to remove polar impurities.[18]

-

Elute the strigolactones with 5 mL of acetone (B3395972).[18]

-

Evaporate the acetone under nitrogen and reconstitute the final residue in a known volume of a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.[18]

C. LC-MS/MS Analysis:

-

Instrumentation: Use a UHPLC system coupled to a triple quadrupole mass spectrometer.[18]

-

Chromatography: Perform chromatographic separation using an ODS column (e.g., C18, 2.5 µm particle size). Use a gradient elution system, for example, a linear gradient of methanol and water (both containing 0.1% formic acid) from 50:50 to 100:0 over 20 minutes at a flow rate of 0.2 mL/min.[21]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, which provides excellent specificity. The specific MRM transition for this compound is m/z 347.1 > 233.1.[21]

-

Quantification: Prepare a calibration curve using a series of authentic this compound standards. Spike all samples and standards with a fixed concentration of an internal standard (e.g., a deuterated analog or GR24) to correct for matrix effects and variations in instrument response. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[18]

Parasitic Seed Germination Bioassay

This bioassay is used to determine the biological activity of isolated compounds or root exudates.[22]

-

Seed Sterilization and Preconditioning:

-

Sterilize seeds of a parasitic plant (e.g., Orobanche minor) by treating them with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution, then rinse thoroughly with sterile water.[19]

-

Precondition (or pre-incubate) the sterilized seeds on moist glass fiber filter paper in petri dishes. Keep them in the dark at a suitable temperature (e.g., 25-30°C) for 7-14 days. This step is essential to make the seeds responsive to germination stimulants.[19]

-

-

Application of Stimulant:

-

Prepare serial dilutions of the test compound (e.g., purified this compound or reconstituted root exudate) in sterile water or a buffer.

-

Apply a small volume (e.g., 50 µL) of each dilution to the preconditioned seeds. Use a synthetic analog like GR24 as a positive control and solvent alone as a negative control.

-

-

Incubation and Evaluation:

-

Seal the petri dishes and incubate them in the dark at the same temperature for another 3-7 days.

-

Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

-

Calculate the germination percentage for each concentration.

-

Genetic and Molecular Approaches

-

Functional Genomics: Forward and reverse genetics are instrumental in identifying genes involved in this compound biosynthesis and signaling.[1]

-

Gene Expression Analysis:

-

RNA-seq: Co-expression analysis using RNA-seq data from plants grown under different conditions (e.g., varying nutrient levels) can help identify candidate genes involved in the pathway.[3]

-

Real-Time PCR (qPCR): This technique is used to quantify the expression levels of known biosynthetic and signaling genes (e.g., MAX1, D14, CYP722C) in different tissues or in response to specific environmental cues like phosphate starvation.[23]

-

Conclusion and Future Outlook

This compound is a central player in the chemical dialogue between plants and a diverse range of soil organisms. Its well-defined roles in stimulating parasitic plant germination and promoting mycorrhizal symbiosis have significant agricultural implications. The elucidation of its biosynthetic and signaling pathways has opened new avenues for crop improvement. Future research will likely focus on further unraveling the diversity of this compound derivatives and their specific functions, understanding its broader impact on the rhizosphere microbiome, and translating this fundamental knowledge into practical applications. These could include the development of crops that exude less germination stimulant to resist parasitic weeds, or the use of SL analogs to promote beneficial plant-fungal symbioses, ultimately contributing to more sustainable agricultural practices.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Solving the riddle of strigolactone biosynthesis in plants | Kobe University News site [kobe-u.ac.jp]

- 3. Structure Elucidation and Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Elucidation and Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of host-induced germination in root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Structure Elucidation and Biosynthesis of this compound [frontiersin.org]

- 9. Genome-wide analysis of the strigolactone biosynthetic and signaling genes in grapevine and their response to salt and drought stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Strigolactones Stimulate Arbuscular Mycorrhizal Fungi by Activating Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pure.knaw.nl [pure.knaw.nl]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Confirmation and quantification of strigolactones, germination stimulants for root parasitic plants Striga and Orobanche, produced by cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of novel canonical strigolactones produced by tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DSpace [repository.kaust.edu.sa]

- 23. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

genetic regulation of Orobanchol production

An In-depth Technical Guide on the Genetic Regulation of Orobanchol Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a canonical strigolactone (SL), a class of carotenoid-derived plant hormones that play crucial roles in various aspects of plant development and interaction with the environment.[1][2][3][4] These molecules regulate shoot branching, root architecture, and leaf senescence.[5][6] In the rhizosphere, they are essential signaling molecules for establishing symbiosis with arbuscular mycorrhizal fungi and, conversely, act as germination stimulants for parasitic weeds like Striga and Orobanche.[2][3][4][7] Understanding the genetic regulation of this compound biosynthesis is therefore of significant interest for agricultural applications and the development of novel plant growth regulators. This guide provides a comprehensive overview of the genes, enzymes, and signaling pathways that govern the production of this compound.

This compound Biosynthesis Pathway

The biosynthesis of this compound, like all strigolactones, originates from the carotenoid pathway.[1] The initial steps leading to the central precursor, carlactone (B12838652) (CL), are conserved among most plants.[4][8]

The core biosynthetic pathway involves the following key enzymes:

-

DWARF27 (D27): An isomerase that converts all-trans-β-carotene to 9-cis-β-carotene.[1][2][3]

-

CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7/MAX3): Cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal.[1][5]

-

CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8/MAX4): Converts 9-cis-β-apo-10′-carotenal into carlactone (CL).[1][5]

-

MORE AXILLARY GROWTH 1 (MAX1/CYP711A): A cytochrome P450 monooxygenase that oxidizes carlactone to carlactonoic acid (CLA).[2][3][9]